molecular formula C17H11FN4 B11841997 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 89549-66-6

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11841997
CAS No.: 89549-66-6
M. Wt: 290.29 g/mol
InChI Key: LIKNSDOTJREROE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine nucleus . This scaffold is a key structural component in developing small molecule inhibitors for cancer research, notably for targeting various protein kinases . The incorporation of a 4-fluorophenyl group is a common strategy in drug discovery, as fluorine atoms can enhance a compound's physicochemical properties and metabolic stability . The pyrazolo[3,4-d]pyrimidine core is investigated for its potential to inhibit enzymes critical for cell proliferation. Related analogs have demonstrated potent activity by targeting tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and ErbB2 , vascular endothelial growth factor receptor-2 (VEGFR-2) , and cyclin-dependent kinases (CDKs) like CDK2 . These inhibitory activities can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, making such compounds valuable tools for probing oncogenic pathways . Researchers utilize this and similar compounds for in vitro studies to understand signaling pathways and evaluate anti-proliferative effects against a range of human tumor cell lines. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

89549-66-6

Molecular Formula

C17H11FN4

Molecular Weight

290.29 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11FN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H

InChI Key

LIKNSDOTJREROE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Step 1: Formation of 5-Amino-4-cyanopyrazole

Malononitrile reacts with triethyl orthoformate and acetic anhydride, followed by one-pot cyclization with hydrazine hydrate.

Conditions :

  • Reagents : Malononitrile (1.0 equiv), triethyl orthoformate (1.5 equiv), hydrazine hydrate (2.0 equiv)

  • Solvent : Ethanol, room temperature, 4 hours

  • Yield : 85–90%

Step 2: Cyclization to 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

5-Amino-4-cyanopyrazole undergoes condensation with formamide catalyzed by tin tetrachloride.

Conditions :

  • Catalyst : SnCl₄ (5 mol%)

  • Solvent : Toluene, reflux for 4 hours

  • Yield : 83%

Step 3: Bromination for Cross-Coupling Readiness

Bromination at position 3 introduces a reactive site for subsequent aryl group installation.

Conditions :

  • Brominating Agent : Br₂ (1.2 equiv)

  • Solvent : DCM, 0°C to room temperature, 2 hours

  • Yield : 78%

Step 4: Palladium-Catalyzed Stille Coupling

The brominated intermediate couples with 4-fluorophenyltrimethyltin under palladium catalysis.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 65–70%

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Late-stage functionalization via Suzuki or Stille coupling is critical for installing the 4-fluorophenyl group. The patent US7452880B2 highlights Suzuki-Miyaura coupling using 4-fluorophenylboronic acid:

Reaction Protocol :

  • Substrate : 3-Bromo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

  • Boronic Acid : 4-Fluorophenylboronic acid (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : DME/H₂O (4:1), 90°C, 24 hours

  • Yield : 75–80%

Industrial-Scale Optimization and Process Considerations

Scalable synthesis requires cost-effective reagents and simplified purification. The CN103965201A patent avoids (trimethylsilyl)diazomethane, opting for malononitrile and Stille coupling with trimethyltin reagents. Key industrial adaptations include:

  • Catalyst Recycling : Pd(PPh₃)₄ recovery via filtration reduces costs.

  • Solvent Selection : Toluene replaces DMF for easier separation.

  • Quality Control : Recrystallization in ethyl acetate ensures >99% purity.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage
Cyclocondensation168–72%Simplicity, minimal steps
Multi-Step Modular445–50%Regioselective functionalization
Suzuki Coupling275–80%High compatibility with aryl boronics

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyrimidine oxides.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives vary widely based on substituents at positions 1, 3, 4, and 6. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Molecular Weight Reference
Target: 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Ph, 4-(4-F-Ph) N/A Not reported in evidence 317.33
4-(Isobutylthio)-6-methyl-1-phenyl derivative (10) 1-Ph, 4-(isobutylthio), 6-Me 80–83 IR: 3055 (C-H arom), 2960 (C-H aliph), 1590 (C=N) 325.45
4-(3-Phenyl-thieno[3,2-d]pyrimidinyl) hybrid () 1-Ph, 4-thieno[3,2-d]pyrimidine N/A IR: 1620 (C=N), $^1$H-NMR: δ 8.56 (s, pyrimidine CH) 370.41
1-Phenyl-3-(4-aminophenyl) imidazoline-trione (12) 1-Ph, 4-(imidazoline-trione-phenyl) 218–220 IR: 1720 (C=O), $^1$H-NMR: δ 7.33 (m, ArH) 475.47
3,6-Dimethyl-4-(4-fluorophenyl) derivative (8b) 1-Ph, 3,6-diMe, 4-[3-(1-acetyl-5-(4-F-Ph)-pyrazolyl)anilino] N/A MS: m/z 563.2 (M$^+$) 563.62
  • Impact of Fluorine: The 4-fluorophenyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs like compound 10 (thioether) or 12 (imidazoline-trione). Fluorine’s electron-withdrawing nature may enhance π-π stacking in kinase binding pockets .

Anticancer Activity

  • Docking studies suggest strong EGFR inhibition, a key target in breast cancer .
  • Kinase Inhibition: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () inhibits FGFR with IC$_{50}$ = 5.18 µM, suggesting that bulky substituents at position 4 improve kinase affinity. The target compound’s fluorophenyl group may offer similar or superior selectivity .

Anti-inflammatory Activity

  • Compounds 63a/b () inhibit NO, TNF-α, and IL-6 production via NF-κB and MAPK pathways.

Anticoccidial Activity

  • 4-Cyclopentylamino-1-β-D-ribofuranosyl derivative () clears Eimeria tenella at 200 ppm. The target compound’s aromatic substituents may reduce ribosomal incorporation compared to ribose-containing analogs but improve stability .

Toxicity and Selectivity

  • Toxicity: Some 4-alkylamino derivatives () show in vitro toxicity to chick liver cells, whereas fluorophenyl-substituted compounds (e.g., 8b) exhibit lower toxicity, suggesting fluorination improves selectivity .
  • Selectivity: The target compound’s fluorophenyl group may reduce off-target effects compared to non-specific kinase inhibitors like those in .

Biological Activity

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C17H12FN5
  • Molar Mass : 305.31 g/mol
  • CAS Number : 393785-41-6

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial as EGFR plays a significant role in the proliferation and survival of cancer cells.

Key Findings:

  • Inhibition Rates : Compounds derived from this class have shown inhibition rates ranging from 41% to 91% against EGFR-TK, with some derivatives demonstrating particularly high efficacy (91% inhibition) .
  • Binding Interactions : Molecular docking studies indicate that these compounds interact with the ATP-binding site of EGFR-TK, forming hydrogen bonds with critical amino acids such as Met793 .

Biological Activity Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Efficacy Data:

CompoundCell LineIC50 Value (µM)Inhibition (%)
5aMCF-7Not specifiedNot specified
6bA549Not specified91%
12bA5490.016High
HCT-11619.56Not specified

The compound 12b showed remarkable anti-proliferative activity with an IC50 value of 0.016μM0.016\mu M against wild-type EGFR and 0.236μM0.236\mu M against the mutant EGFR T790M .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that substitutions on the phenyl ring significantly affect the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • The presence of electron-withdrawing groups like fluorine enhances the potency of these compounds against cancer cell lines.
  • Variations in substituents at specific positions lead to differences in binding affinity and inhibitory activity against EGFR .

Case Studies

Recent studies have highlighted various derivatives of pyrazolo[3,4-d]pyrimidine and their biological activities:

  • Compound 9a : Demonstrated an IC50 value of 2.59μM2.59\mu M against HeLa cells, comparable to doxorubicin .
  • Compound 12b : Exhibited strong anti-proliferative effects and induced apoptosis by increasing the BAX/Bcl-2 ratio significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

  • Methodology : The core structure is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are prepared by reacting intermediates like 3-methyl-4-aminophenyl compounds with aryl halides or substituted benzoyl chlorides in solvents such as dry acetonitrile or dichloromethane . Purification typically involves recrystallization from acetonitrile.
  • Key Analytical Data :

Reaction TypeSolventYield (%)Characterization (IR/NMR)
AlkylationAcetonitrile75–85IR: 3350 cm⁻¹ (N-H stretch); ¹H NMR: δ 8.2–7.3 ppm (aromatic protons)
AcylationBenzene60–70IR: 1720 cm⁻¹ (C=O stretch)

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of pyrazolo[3,4-d]pyrimidine derivatives?

  • IR Spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3350 cm⁻¹ for amines, C=O stretches at 1700–1720 cm⁻¹ for esters) .
  • ¹H NMR : Identifies substituent positions via aromatic proton splitting patterns (e.g., δ 7.2–8.5 ppm for fluorophenyl groups) and coupling constants .

Q. What safety precautions are critical when handling this compound in the lab?

  • Protocol : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritants (H315, H319 hazard codes) . Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do substituents at the 4-position influence biological activity?

  • Experimental Design : Compare derivatives with substituents like aryloxy, alkylurea, or benzoyl groups. For example, 3-methyl-4-benzoyl derivatives showed enhanced lipophilicity, impacting cellular uptake .
  • Data Analysis : Use logP values and in vitro assays (e.g., antimicrobial or kinase inhibition) to correlate structure-activity relationships .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. dichloromethane) or reaction temperature. For example, alkylation in acetonitrile at 60°C improved yields by 15% compared to room temperature .
  • Troubleshooting : Monitor intermediates via TLC/HPLC and optimize stoichiometry of reagents (e.g., excess alkyl halides for complete substitution) .

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?

  • Methodology : Use directing groups (e.g., -NH₂ at C4) to control electrophilic substitution. For fluorophenyl derivatives, meta-substitution is favored due to electron-withdrawing effects .
  • Case Study : X-ray crystallography (e.g., C–F bond length analysis at 1.34 Å) confirmed regioselective fluorination in 4-(4-fluorophenyl) derivatives .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

  • Approach : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (PDB ID: 1ATP). Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1 interaction) .
  • Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across similar derivatives?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC₅₀ values for 3-(4-phenoxyphenyl) derivatives were resolved using a unified ATP concentration of 10 µM .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial studies in ) to identify outliers and confirm trends.

Methodological Resources

  • Synthetic Protocols : Detailed procedures for alkylation/acylation in .
  • Structural Confirmation : Crystallographic data in ; NMR/IR parameters in and .
  • Safety Guidelines : Hazard codes and handling instructions in and .

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